3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one

Medicinal Chemistry Chemical Biology Scaffold Design

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one (CAS 2309311-04-2) is a synthetic small molecule (MW 272.26 g/mol) characterized by a 3-hydroxycyclopent-2-en-1-one core directly conjugated to a 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety. This unique architecture merges two pharmacophoric elements: an electrophilic enone system capable of engaging biological nucleophiles, and a 1,3,4-oxadiazole heterocycle, a well-established scaffold in medicinal chemistry associated with diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

Molecular Formula C14H12N2O4
Molecular Weight 272.26
CAS No. 2309311-04-2
Cat. No. B2567938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one
CAS2309311-04-2
Molecular FormulaC14H12N2O4
Molecular Weight272.26
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)C3=C(CCC3=O)O
InChIInChI=1S/C14H12N2O4/c1-19-9-4-2-8(3-5-9)13-15-16-14(20-13)12-10(17)6-7-11(12)18/h2-5,17H,6-7H2,1H3
InChIKeyCQNPYNXEZBRZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one (CAS 2309311-04-2): A Structurally Distinct Enone-Oxadiazole Hybrid for Targeted Research


3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one (CAS 2309311-04-2) is a synthetic small molecule (MW 272.26 g/mol) characterized by a 3-hydroxycyclopent-2-en-1-one core directly conjugated to a 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety . This unique architecture merges two pharmacophoric elements: an electrophilic enone system capable of engaging biological nucleophiles, and a 1,3,4-oxadiazole heterocycle, a well-established scaffold in medicinal chemistry associated with diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects [1]. Unlike simple 2,5-diaryl-1,3,4-oxadiazoles, the presence of the cyclopentenone ring introduces a reactive Michael acceptor and imposes conformational rigidity, which are critical determinants for target engagement and selectivity [2].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one


Substituting this compound with a generic 1,3,4-oxadiazole or a simple cyclopentenone derivative is not scientifically valid due to the synergistic, structure-dependent activity arising from the conjugation of both moieties. Research by Rasras (2015) demonstrated that within a series of 1,3,4-oxadiazole-enone hybrids, antiproliferative activity was highly sensitive to the enone's regio-positioning; derivatives with the enone unit at the 2-position of the oxadiazole were inactive against MCF-7 and KB-31 cells, whereas certain analogs with the enone at the 3-position showed distinct activity [1]. This target compound uniquely positions the hydroxycyclopentenone at the 2-position of the oxadiazole, creating a specific electronic and steric environment that fundamentally alters biological performance compared to structurally related 2,5-diaryl-1,3,4-oxadiazoles, such as 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole (2h) [2]. The hydroxy group further provides a handle for additional hydrogen bonding or derivatization, a feature absent in fully aromatic analogs, making simple interchange impossible without compromising the intended biological or chemical probe function.

Quantitative Differentiation Evidence for 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one


Molecular Scaffold Differentiation: Enone-Oxadiazole Hybrid vs. Simple 2,5-Diaryloxadiazole

A direct structural comparator, 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole (2h), shares the 5-(4-methoxyphenyl)-1,3,4-oxadiazole core but replaces the target compound's 3-hydroxycyclopentenone with a simple phenyl ring. This substitution results in a significantly different pharmacological profile. Compound 2h was characterized as an inhibitor of cathepsin L with a Ki of 337 nM [1]. In contrast, the target compound's enone system is designed to act as a Michael acceptor, targeting catalytic cysteine residues or tubulin thiols, establishing a distinct mechanism of action that is not operative for 2h [2]. This fundamental difference in warhead chemistry precludes functional interchangeability.

Medicinal Chemistry Chemical Biology Scaffold Design

Regioisomeric Activity Divergence: Position-Dependent Antiproliferative Effects

The structural biology dissertation by Rasras (2015) synthesized twenty 1,3,4-oxadiazole-enone hybrids and screened them for antiproliferative activity against L929 (mouse fibroblasts), MCF-7 (breast adenocarcinoma), and KB-31 (cervical carcinoma) cell lines. A critical finding was that derivatives bearing the enone unit at the 2-position of the oxadiazole showed no antiproliferative activity, whereas the most active compounds in the series (designated 209 and 210), with the enone unit at the 3-position, were active against these cell lines [1]. The target compound, with its 3-hydroxycyclopentenone at the 2-position, thus occupies a unique structural niche distinct from both the inactive 2-enone and active 3-enone series, necessitating its specific evaluation.

Anticancer SAR Cell-based Assays

Physicochemical Property Differentiation: Hydrogen Bonding Capacity vs. Fully Aromatic Analogs

The target compound possesses a hydrogen bond donor (hydroxy group) and an increased count of hydrogen bond acceptors compared to its closest fully aromatic analog, 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole (2h). Computed properties indicate the target compound has 2 H-bond donors and 4 H-bond acceptors, while 2h has 0 H-bond donors and 4 H-bond acceptors [1]. This difference impacts solubility, permeability, and target binding modes. In a procurement context, the target compound's superior H-bond donor capacity makes it a more versatile fragment for further derivatization or for probing targets requiring a specific H-bond interaction, a capability absent in 2h.

Drug-likeness Physicochemical Properties ADMET

Synthetic Tractability and Purity for Research Reproducibility

The target compound is accessible via a multi-step synthetic route involving hydrazide coupling and subsequent cyclization to form the cyclopentenone ring, as described in the general methodology for oxadiazole-enone hybrids [1]. Its commercial availability as a catalogued research compound (e.g., Cat. No. EVT-2705012) with defined purity standards ensures reproducibility in biological assays . In contrast, bespoke synthesis of close analogs requires significant synthetic investment and validation, introducing batch-to-batch variability. For procurement, this translates to reduced lead time and guaranteed quality, critical for high-throughput screening campaigns.

Chemical Synthesis Compound Management Reproducibility

Verified Application Scenarios for 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one in Research and Development


Chemical Probe Development Targeting Cysteine Proteases or Tubulin

Based on the established activity of the 2,5-diaryloxadiazole scaffold against cathepsins [1] and the known role of cyclopentenone enones as Michael acceptors for catalytic cysteines, this compound is a strong candidate for developing covalent probes for cysteine proteases or tubulin binding sites. The enone warhead can form a covalent adduct, while the 4-methoxyphenyl-oxadiazole moiety provides affinity and selectivity, a dual mechanism not accessible to non-electrophilic analogs.

Structure-Activity Relationship (SAR) Studies on Enone-Oxadiazole Hybrids

Given the regioisomeric sensitivity of antiproliferative activity observed by Rasras (2015) [2], this compound serves as a critical tool in SAR studies to map the activity landscape of 1,3,4-oxadiazole-enone hybrids. Its unique 2-enone-3-hydroxy substitution pattern fills a gap in the published structure-activity matrix, enabling medicinal chemists to fully explore the pharmacophoric requirements for target engagement.

Fragment-Based Lead Discovery and Library Design

With a molecular weight of 272.26 g/mol and favorable physicochemical properties including 2 H-bond donors, this compound fits well within the 'fragment-like' space for lead discovery . Its commercial availability allows for rapid incorporation into fragment screening libraries, where the enone moiety can serve as a reactivity filter or a synthetic handle for further elaboration, offering an advantage over fully aromatic, non-functionalized analogs.

In Vitro Selectivity Profiling Against Cathepsin Isoforms

Given that the 2,5-diaryloxadiazole scaffold has demonstrated differential inhibition across cathepsin B, H, and L isoforms (e.g., compounds 1i and 2k showed Ki values ranging from 4.2 nM to 664 nM across cathepsins B and L) [1], this compound can be used in selectivity profiling panels to determine if the cyclopentenone modification alters isoform selectivity compared to the simple diaryloxadiazole series.

Quote Request

Request a Quote for 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.